BE-52440A
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O14S/c1-15-33(43)29(41)25-19(7-5-9-21(25)35)27(39)31(33,13-17(47-15)11-23(37)45-3)49-32-14-18(12-24(38)46-4)48-16(2)34(32,44)30(42)26-20(28(32)40)8-6-10-22(26)36/h5-10,15-18,35-36,43-44H,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGDPFXOZZOOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(=O)C3=C(C=CC=C3O)C(=O)C2(CC(O1)CC(=O)OC)SC45CC(OC(C4(C(=O)C6=C(C5=O)C=CC=C6O)O)C)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Origin, and Putative Biosynthesis of Be 52440a
Isolation from Microbial Sources
The discovery of BE-52440A is rooted in the exploration of secondary metabolites from actinomycetes, a group of bacteria renowned for their prolific production of bioactive compounds.
Streptomyces sp. A52440
This compound, along with its analogue BE-52440B, was first isolated from the mycelium of the terrestrial bacterium Streptomyces sp. strain A52440. nih.gov The isolation process involved the extraction of the active compounds from the microbial biomass using methanol (B129727). Subsequent purification of the crude extract was achieved through silica (B1680970) gel column chromatography, a standard technique for separating chemical constituents based on their polarity. This foundational work provided the first glimpse into the existence and chemical nature of the BE-52440 series of compounds.
Sponge-Associated Streptomyces sp. HDN-10-293 (for (−)-BE-52440A Analogues)
Further investigations into marine microbial diversity led to the identification of a related compound, (−)-BE-52440A, from a Streptomyces species designated HDN-10-293. This particular strain was isolated from a marine sponge, highlighting the rich and often untapped chemical diversity residing within marine ecosystems. The production of a stereoisomer of this compound by a sponge-associated bacterium underscores the broad distribution of the genetic machinery required for the synthesis of these complex molecules across different environmental niches.
Biogenetic Hypotheses and Precursor Relationships
The intricate structure of this compound has prompted scientific inquiry into its biosynthetic origins. Current hypotheses suggest that its formation involves the dimerization of simpler, pre-existing molecular building blocks.
Dimerization from Nanaomycin (B8674348) Derivatives
One of the leading hypotheses posits that this compound is formed through the dimerization of nanaomycin-type compounds. Nanaomycins are a well-characterized family of pyranonaphthoquinone antibiotics also produced by Streptomyces species. This proposed pathway suggests that two molecules of a nanaomycin derivative undergo a chemical linkage to form the larger, dimeric structure of this compound. The specific enzymatic machinery and the exact nanaomycin precursor involved in this dimerization process are areas of ongoing research.
Epoxy-Opening Dimerization of OM-173 αE
Another compelling biogenetic hypothesis involves the epoxy-opening dimerization of a precursor molecule known as OM-173 αE. This proposed mechanism suggests that the formation of this compound is initiated by the opening of an epoxide ring on one molecule of OM-173 αE. This ring-opening event would generate a reactive intermediate that could then attack a second molecule of OM-173 αE, leading to the formation of the dimeric this compound structure. This pathway highlights the sophisticated and often elegant chemical strategies employed by microorganisms to construct complex natural products.
Total Chemical Synthesis and Advanced Stereochemical Elucidation of Be 52440a
Strategies for Total Synthesis of (+)-BE-52440A
The total synthesis of (+)-BE-52440A has been a notable achievement in natural product synthesis, particularly due to its challenging dimeric and highly functionalized structure. fishersci.at Synthetic strategies have focused on the efficient construction of the pyranonaphthoquinone core and the formation of the unique S-bridge linking the two monomeric units. nih.govfishersci.at
Key Methodologies: Epoxide Ring Opening Reactions by Sulfur Nucleophiles
A pivotal step in the synthesis of BE-52440A involves the formation of the S-bridge that links the two pyranonaphthoquinone monomers. This is achieved through a dimerization process mediated by a sulfur nucleophile. drugbank.commetabolomicsworkbench.orgnih.gov Specifically, the reaction involves the epoxide ring opening of a nanaomycin (B8674348) derivative precursor, such as OM-173 αE, by a sulfur species like sodium sulfide (B99878) (Na₂S). nih.govfishersci.atnih.gov This reaction proceeds via a double regioselective invertive epoxide opening, characteristic of an SN2-like mechanism on the epoxide ring. nih.govdrugbank.commetabolomicsworkbench.orgnih.govnih.gov The regiochemistry of this epoxide opening has been a crucial aspect established through chemical synthesis and confirmed by X-ray analysis. nih.govzellbio.eu
Synthesis of Dimeric Pyranonaphthoquinone Scaffolds
The construction of the dimeric pyranonaphthoquinone scaffold of this compound often leverages synthetic routes developed for related pyranonaphthoquinone antibiotics. fishersci.at Carbohydrates, such as L-rhamnose, have been utilized as chiral starting materials to stereoselectively build the functionalized pyranonaphthoquinone units. nih.govfishersci.at Key transformations in assembling these scaffolds can include reactions like the Wittig reaction and Michael-Dieckmann condensation, as demonstrated in the synthesis of related compounds. fishersci.at The dimerization step, as mentioned, then links two such monomeric units via the sulfur bridge. nih.govfishersci.atdrugbank.commetabolomicsworkbench.orgnih.gov
Enantiodivergent Synthetic Approaches
Enantiodivergent synthesis represents a powerful strategy that allows access to both enantiomers of a chiral compound from a single enantiomeric starting material. uni-freiburg.de This approach has been successfully applied in the synthesis of pyranonaphthoquinone antibiotics, including this compound and its enantiomer, starting from a single enantiomeric carbohydrate precursor like L-rhamnose. nih.govfishersci.atnih.goveasychem.org Methodologies enabling this enantiodivergence can involve controlling the stereochemistry through techniques such as catalytic isomerization of stereocenters at specific stages of the synthesis. fishersci.at This capability is particularly valuable for studying the structure-activity relationships of both enantiomers. nih.gov
Determination of Absolute and Relative Stereochemistry
The determination of the complete stereochemistry of this compound was a complex task due to its multiple asymmetric centers and hexacyclic structure. nih.gov
Role of Total Synthesis and X-ray Analysis in Absolute Stereochemical Assignment
The ambiguity surrounding the absolute stereochemistry of this compound was ultimately resolved through a combination of total synthesis and X-ray crystallographic analysis. nih.govzellbio.euuni.luwikipedia.orgwikipedia.org The successful total synthesis provided access to a pure sample of (+)-BE-52440A or a key synthetic intermediate. fishersci.at Single-crystal X-ray diffraction analysis of a suitable crystal derived from the synthetic pathway was then employed to definitively establish the absolute configuration of the molecule. nih.govnih.govzellbio.euuni.lu X-ray crystallography is a powerful technique for determining the solid-state structure of organic molecules and can assign the absolute configuration of chiral compounds, sometimes without the need for heavy atom derivatives when using specific X-ray sources. wikipedia.orgscispace.com This combined approach of total synthesis and X-ray analysis was crucial in confirming the proposed structure and stereochemistry of the naturally occurring (+)-BE-52440A. nih.govnih.govzellbio.euuni.lu
Spectroscopic Correlations and Comparative Stereochemical Analysis with Related Compounds (e.g., Hypogeamicins)
The structural elucidation and stereochemical assignment of this compound have heavily relied on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and comparison with related compounds, such as the hypogeamicins acs.orgnih.govacs.orgresearchgate.net.
NMR spectroscopy, including 1D and 2D techniques such as COSY, HSQC, and HMBC, has been crucial in determining the planar structure of this compound acs.orgnih.govacs.orgasm.orgresearchgate.net. These experiments provide detailed information about the connectivity of atoms and the functional groups present in the molecule measurlabs.com. For instance, analysis of 1H and 13C NMR spectral data provides insights into the chemical environment of protons and carbons, respectively researchgate.netmeasurlabs.com. Characteristic chemical shifts, particularly for quaternary carbons like C-4a and C-10a, have been diagnostic in identifying the core pyronaphthoquinone structure and the presence of the epoxide moiety in related compounds like hypogeamicin B acs.orgnih.gov.
The stereochemistry of this compound, including its pyran ring and mercaptan linkage, has been established through total synthesis and X-ray analysis acs.orgnih.gov. This provides a definitive reference for stereochemical comparisons.
Hypogeamicins A-D are a series of S-bridged pyronaphthoquinone natural products isolated from the cave-derived actinomycete Nonomuraea specus acs.orgnih.govacs.orgresearchgate.net. They are structurally related to this compound and B, representing the only other reported S-bridged pyronaphthoquinones of this class acs.orgnih.gov. The structural elucidation of hypogeamicins also utilized extensive NMR spectroscopy acs.orgnih.govacs.orgresearchgate.netasm.org.
Comparative analysis of spectroscopic data, particularly NMR, between this compound and hypogeamicins has been instrumental in understanding their structural similarities and differences acs.orgnih.govresearchgate.net. For example, the 1H and 13C NMR data of hypogeamicin A closely resemble those of this compound, with principal differences arising from variations in glycosylation patterns researchgate.net.
Relative stereochemical assignments for hypogeamicins were proposed based on NOESY data and comparison to (+)-BE-52440A, which was the only other compound of this class described at the time acs.orgnih.gov. NOESY experiments provide information about through-space correlations between protons, helping to infer relative spatial arrangements acs.orgresearchgate.net.
The absolute stereochemistry of hypogeamicins has been determined using methods such as quantum chemical calculations of specific rotation and vibrational and electronic circular dichroism (ECD) spectra, compared with experimental data acs.orgnih.govacs.orgresearchgate.netresearchgate.netresearchgate.net. This approach, while powerful, underscores the importance of experimental validation and the potential risks of relying solely on comparisons of chiroptical data for stereochemical assignment, especially for structurally similar compounds researchgate.net.
The conversion of hypogeamicin B to hypogeamicin A, which involves the opening of an epoxide ring by a sulfur nucleophile, was proposed based on the regiochemistry of epoxide opening previously established in the BE-52440 series through chemical synthesis and X-ray structure analysis acs.orgnih.gov. This highlights how stereochemical information from studies on this compound has directly informed the understanding of related biosynthetic pathways in other natural product series acs.orgnih.gov.
While specific detailed NMR data tables for this compound and hypogeamicins side-by-side were not directly available in the search results, the literature indicates that such comparisons of 1H and 13C NMR data were fundamental to their structural and stereochemical characterization acs.orgnih.govresearchgate.net. The diagnostic 13C chemical shifts of quaternary carbons like C-4a and C-10a are particularly noted for their significance in this comparative analysis acs.orgnih.gov.
Below is a conceptual representation of how comparative spectroscopic data might be presented, based on the descriptions in the literature. Specific chemical shift values would be included in a detailed scientific publication.
| Position | This compound 1H NMR (δ, m, J Hz) | This compound 13C NMR (δ) | Hypogeamicin A 1H NMR (δ, m, J Hz) | Hypogeamicin A 13C NMR (δ) |
| C-4a | - | Diagnostic Value | - | Similar Value |
| C-10a | - | Diagnostic Value | - | Similar Value |
| ... | ... | ... | ... | ... |
Note: This table is illustrative. Actual detailed spectroscopic data would be required for a complete comparative analysis.
The combined application of various NMR techniques, coupled with comparisons to known compounds like this compound and computational methods, has been essential for the comprehensive stereochemical elucidation of the hypogeamicins and other related natural products acs.orgnih.govacs.orgresearchgate.netresearchgate.net.
Preclinical Biological Activities and Specificity Profile of Be 52440a
Antitumor and Cytotoxic Potentials in Established Cell Lines
BE-52440A has demonstrated cytotoxic effects against a range of established tumor cell lines, encompassing both murine and human origins. nih.govresearchgate.net
Activity Against Murine Tumor Cell Lines
Research indicates that this compound exhibits cytotoxic activity against murine tumor cell lines. nih.govresearchgate.net While specific data on murine cell lines like L1210 (lymphocytic leukaemia) or 3LL (Lewis lung carcinoma) were not detailed in the provided snippets for this compound specifically, other cytotoxic agents are commonly evaluated against such panels. nih.gov The initial isolation and characterization of this compound highlighted its activity in murine models. nih.govresearchgate.net
Activity Against Human Tumor Cell Lines (e.g., NB4, HL-60)
This compound has shown cytotoxicity against human tumor cell lines, including NB4 and HL-60 cells. acs.orgmdpi.comacs.orgnih.gov NB4 and HL-60 are human acute promyelocytic leukemia cell lines commonly used in cancer research. nih.govaacrjournals.org Studies have reported IC50 values for this compound against these cell lines. For instance, (−)-BE-52440A showed cytotoxicity against NB4 and HL-60 cells with IC50 values of 1.7 and 1.8 μM, respectively. mdpi.comnih.gov
An interactive data table (static representation below) summarizes the cytotoxic activity of this compound against specific human tumor cell lines:
| Cell Line | Origin | IC50 (μM) | Reference |
| NB4 | Human Promyelocytic Leukemia | 1.7 | mdpi.comnih.gov |
| HL-60 | Human Promyelocytic Leukemia | 1.8 | mdpi.comnih.gov |
Note: This is a static representation of an interactive data table.
Specificity Profile in Antimicrobial Assays
Despite being isolated from a Streptomyces species, which are known producers of antibiotics, this compound exhibits a notable lack of activity in standard antibacterial and antifungal assays. nii.ac.jpacs.org
Absence of Antibacterial Activity
Studies have reported that this compound does not show antibacterial activity. nii.ac.jpacs.org This is in contrast to some other pyranonaphthoquinone compounds, such as nanaomycin (B8674348) A, which are known to inhibit Gram-positive bacteria and mycoplasmas. nii.ac.jp The lack of antibacterial activity for this compound suggests a different mechanism of action compared to traditional antibiotics within the same structural class. nii.ac.jp
Comparative Analysis with Structurally Related Pyranonaphthoquinone Compounds
This compound is an S-bridged pyranonaphthoquinone dimer. nii.ac.jpacs.orgnih.gov Its structure is related to other pyranonaphthoquinone antibiotics like the nanaomycins and kalafungin (B1673277). nii.ac.jpjst.go.jp However, a key distinction lies in its biological activity profile. While compounds like nanaomycin A, nanaomycin D, and kalafungin primarily inhibit Gram-positive bacteria and mycoplasmas, this compound lacks antibacterial and antifungal activity but demonstrates antitumor activity. nii.ac.jp This difference in activity, despite structural similarities, suggests that the specific dimeric structure and the sulfur bridge in this compound may contribute to its selective cytotoxic properties and absence of antimicrobial effects observed in its monomeric or other related counterparts. nii.ac.jpacs.org Comparative studies with other pyranonaphthoquinone derivatives have explored structure-activity relationships, indicating that variations in structure can lead to diverse biological outcomes, including differences in cytotoxic and antimicrobial profiles. jst.go.jpnih.govnih.gov
Exploration of Molecular Mechanisms of Action for Be 52440a
Proposed Cellular and Biochemical Interactions Underlying Bioactivity
BE-52440A is characterized as an S-bridged dimeric pyranonaphthoquinone. Its structure, which includes a sulfur bridge linking two nanaomycin-like units, is believed to be central to its bioactivity. The dimerization process, involving the S-bridging of monomeric precursors like OM-173 αE, is a key step in its biosynthesis and likely influences its cellular interactions. nih.gov Studies have indicated that this compound exhibits cytotoxic activity against various murine and human tumor cell lines. researchgate.netnih.gov This cytotoxicity suggests interactions with fundamental cellular processes essential for cell survival and proliferation.
The synthesis of this compound involves a double regioselective invertive epoxide opening of a nanaomycin (B8674348) derivative through a bridging sulfide (B99878). beilstein-journals.org This chemical reactivity suggests that similar interactions might occur within a biological context, potentially involving nucleophilic attack on epoxide moieties or reactions facilitated by sulfur-containing species.
Identification of Potential Molecular Targets and Associated Cellular Pathways
While specific definitive molecular targets for this compound are still under investigation, its cytotoxic activity points towards interactions with pathways critical for cancer cell survival and growth. The structural similarity to other pyranonaphthoquinone antibiotics, such as nanaomycins and kalafungin (B1673277), which are known to inhibit Gram-positive bacteria and mycoplasmas, suggests potential interactions with nucleic acids or enzymes involved in their metabolism, although this compound itself has shown no antibacterial activity. nii.ac.jp
Research has highlighted the antitumor activity of (+)-BE-52440A, suggesting its potential as a lead compound for developing new antitumor agents. nii.ac.jp This indicates that its molecular targets are likely involved in processes dysregulated in cancer cells. Given its cytotoxic effects on tumor cell lines, potential targets could include enzymes involved in DNA replication, transcription, signal transduction pathways promoting cell proliferation, or proteins regulating apoptosis.
Related S-bridged pyranonaphthoquinone dimers, such as (−)-BE-52440A (an analog) and naquihexcins A and B, have also shown cytotoxicity against specific cell lines like NB4 and HL-60, and adriamycin-resistant human breast cancer cell line MCF-7 ADM. mdpi.comresearchgate.netacs.org This suggests that the core S-bridged dimeric pyranonaphthoquinone structure may interact with common molecular targets or pathways across different cancer types. For instance, naquihexcin A's activity against adriamycin-resistant cells might imply a mechanism that bypasses or overcomes certain drug resistance mechanisms. mdpi.com
Investigations into the Emergence Mechanism of Interaction
The emergence mechanism of interaction for this compound is an area of ongoing interest, particularly in understanding how its unique structure translates into specific biological activities. The total synthesis of (+)-BE-52440A has been pursued not only for structural confirmation but also to provide access to analogs for structure-activity relationship studies aimed at elucidating this mechanism. nii.ac.jpresearchgate.net
The proposed biogenetic synthesis of (+)-BE-52440A involves the epoxy-opening dimerization of a precursor like OM-173 αE, likely through an SN2 reaction. nii.ac.jpnih.gov This dimerization via a sulfide bridge is a distinctive feature of this compound and related compounds. nih.govacs.org The regioselectivity and stereochemistry of this dimerization process during biosynthesis may influence the final three-dimensional structure of this compound, which in turn dictates its ability to interact with specific biological molecules.
Studies on related compounds and the synthetic routes to this compound emphasize the importance of the epoxide ring opening by a sulfur nucleophile in forming the characteristic S-bridge. beilstein-journals.org This type of reaction could potentially be relevant to its biological mechanism, perhaps involving interactions with cellular thiols or proteins containing accessible cysteine residues, leading to covalent modifications or altered protein function.
Further investigations into the emergence mechanism of interaction are expected to involve detailed studies of this compound's binding kinetics, identification of interacting proteins or nucleic acids using biochemical and cell biological techniques, and structural studies of this compound in complex with its targets. Quantitative Structure-Activity Relationship (QSAR) studies using synthetic analogs are also considered valuable for elucidating how specific structural features contribute to its antitumor activity and the underlying interaction mechanisms. nii.ac.jp
Structure Activity Relationships Sar and Design of Analogues of Be 52440a
Influence of Stereochemical Features on Biological Activity
The stereochemistry of BE-52440A plays a significant role in its biological interactions. The molecule possesses eight asymmetric carbons within its hexacyclic framework. nii.ac.jp Investigations have led to the determination of the relative configurations at specific stereocenters, including C-1, C-3, and C-10a, as well as their corresponding positions in the dimeric unit (C-1', C-3', and C-10a'). nii.ac.jp
The absolute stereochemistry of (+)-BE-52440A, encompassing the configuration of its pyran ring and the mercaptan linkage, has been definitively established through total synthesis and subsequent X-ray crystallographic analysis. acs.orgnih.govresearchgate.net Based on structural comparisons, the stereochemistry of the B-ring in this compound is believed to be consistent with that of (-)-nanaomycin A, with the C-4a and C-4a' positions exhibiting a trans relative stereochemistry. nii.ac.jp
The importance of stereochemistry in the biological activity of this class of compounds is underscored by studies on related sulfur-containing marine natural products, where the configuration at specific carbons, such as C-6, has been shown to significantly influence cytotoxic potency. nih.gov This highlights the general principle that the precise three-dimensional arrangement of atoms in chiral molecules like this compound is critical for their specific biological effects. scribd.com
Impact of Dimeric Structure and Bridging Linkage on Bioactivity Profile
This compound's structure is characterized by two pyranonaphthoquinone units linked by a sulfur bridge, forming a dimer. nih.govacs.orgnih.gov This dimeric architecture and the nature of the bridging linkage are key determinants of its bioactivity profile.
Research suggests that the dimerization of pyranonaphthoquinone derivatives, such as those related to this compound, may lead to a loss of antibacterial activity that might be present in their monomeric counterparts. acs.orgnih.gov Conversely, the dimeric structure, particularly the presence of the sulfur bridge, appears to be advantageous for cytotoxic activity within this class of compounds. Studies on related sulfur-containing dimeric natural products have indicated that both the dimeric arrangement and the number of sulfur bridges contribute positively to cytotoxic potency. nih.gov This supports the observed cytotoxic activity of this compound. The sulfur bridge itself is recognized as playing a significant role in the biological activity of various sulfur-containing natural products. nih.gov
Strategies for Development of Synthetic Analogues and Derivatives for Enhanced Bioactivity
Given the promising antitumor activity of (+)-BE-52440A and its lack of antibacterial effects, the development of synthetic analogues and derivatives is a key strategy for discovering new antitumor leads. nii.ac.jp
Significant efforts have been directed towards the total synthesis of this compound and its related compounds. Methodologies have been established for the stereoselective construction of the complex pyranonaphthoquinone core structures, often utilizing carbohydrates, such as L-rhamnose, as chiral starting materials. nii.ac.jpnih.govresearchgate.net These synthetic approaches allow for the preparation of both enantiomers of this compound and a variety of pyranonaphthoquinone antibiotics. nii.ac.jpnih.govresearchgate.net
A key step in the synthesis of the S-bridged dimeric structure of this compound involves the epoxy-opening dimerization of a nanaomycin (B8674348) derivative, such as OM-173 αE, with a sulfur nucleophile like sodium sulfide (B99878). nih.govnih.govresearchgate.netbeilstein-journals.org This reaction proceeds via a double regioselective invertive epoxide opening. beilstein-journals.org The development of such synthetic routes not only confirms the structure of the natural product but also provides access to a range of analogues with modifications at different positions. In some synthetic strategies, a lack of selectivity in certain reaction steps has even proven beneficial by yielding intermediates that are useful for the preparation of analogues. nih.gov These synthetic capabilities are fundamental to systematically exploring the structure-activity relationships and designing derivatives with potentially enhanced or altered bioactivity profiles.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) methodologies are valuable computational tools used to correlate the structural and physicochemical properties of compounds with their biological activities. mdpi.comresearchgate.net This approach is explicitly recognized as being useful for the study and development of this compound derivatives in the search for new antitumor agents. nii.ac.jpresearchgate.net
QSAR studies typically involve calculating various molecular descriptors that represent different aspects of chemical structure and then using statistical methods to build models that relate these descriptors to observed biological activities, such as IC50 values for cytotoxicity. mdpi.com The synthetic methodologies developed for this compound and its analogues, particularly enantiodivergent synthesis, are considered useful for generating the diverse set of compounds required for comprehensive QSAR analysis. nii.ac.jp
Future Research Directions for Be 52440a
Advanced Mechanistic Studies and Pathway Delineation
Despite exhibiting excellent antitumor activity, the precise molecular mechanism by which BE-52440A exerts its effects is not yet fully elucidated. Future research should focus on comprehensive studies to delineate the specific biological targets and cellular pathways modulated by this compound. This could involve a combination of approaches, including detailed structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity at a molecular level. researchgate.netatamanchemicals.comnih.govfuturumcareers.comnih.gov Advanced biochemical assays, proteomics, and genomics techniques can be employed to identify interacting proteins and affected signaling cascades within cancer cells. Comparing the mechanistic profile of this compound with related, less active or differently active compounds (such as nanaomycin (B8674348) derivatives) could provide crucial insights into the structural features responsible for its specific antitumor properties. epa.gov Delineating the exact mechanism of action is vital for rational drug design and predicting potential synergistic effects with other therapeutic agents.
Exploration of Novel Synthetic Pathways and Methodologies
While the total synthesis of this compound has been successfully achieved, including enantiodivergent approaches, future research can explore alternative and potentially more efficient synthetic strategies. researchgate.netepa.govpic.intcmb.ac.lk This could involve developing novel methodologies for constructing the complex sulfur-bridged dimeric core or accessing key intermediates. Research into biomimetic synthesis, inspired by the proposed biogenetic pathway involving the dimerization of nanaomycin derivatives, could offer new routes to the compound. researchgate.net Exploring green chemistry principles in the synthesis design could lead to more sustainable and environmentally friendly production methods. preprints.org Optimization of existing synthetic steps to improve yields, reduce reaction times, and minimize the use of hazardous reagents are also important avenues for future investigation. nih.govoaepublish.comthecse.com
Rational Design and Synthesis of Next-Generation Bioactive Compounds
Building upon the established synthetic routes and insights gained from mechanistic and SAR studies, a key future direction is the rational design and synthesis of novel this compound analogs. researchgate.netatamanchemicals.comnih.govfuturumcareers.comnih.gov This involves systematically modifying the this compound structure to generate compounds with potentially improved potency, selectivity towards specific cancer cell types, reduced toxicity, or enhanced pharmacokinetic properties. epa.gov Targeted modifications could focus on the naphthoquinone core, the pyran rings, the sulfur bridge, or the appended substituents. The goal is to identify structural determinants of activity and develop a library of analogs that can be screened for superior therapeutic profiles. This research is crucial for translating the potential of the this compound scaffold into clinically viable drug candidates.
Application of Computational Chemistry and Chemoinformatics in Compound Discovery and Optimization
Computational chemistry and chemoinformatics can play an increasingly significant role in accelerating the discovery and optimization of this compound and its analogs. nih.govfuturumcareers.comicho2023.chbarringtonjames.com Advanced computational techniques, such as molecular docking and dynamics simulations, can be used to predict the binding interactions of this compound and its designed analogs with potential biological targets identified in mechanistic studies. icho2023.ch Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. nih.gov In silico screening of large virtual libraries containing this compound-like scaffolds can help identify novel lead compounds. icho2023.ch Furthermore, computational methods can assist in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the selection of promising candidates for further experimental evaluation. icho2023.ch Chemoinformatics tools can be utilized for database mining of structurally similar compounds and analyzing complex biological data generated from high-throughput screening. nih.govbarringtonjames.com
Q & A
Q. What is the origin and structural characterization of BE-52440A?
this compound is a cytotoxic S-bridged pyranonaphthoquinone dimer first isolated from Streptomyces sp. A52440 and later from marine sponge-associated Streptomyces sp. HDN-10-293 . Its structure includes a pyranonaphthoquinone core with sulfur bridges and, in some analogs, an unsaturated hexuronic acid moiety . Structural elucidation involves NMR, mass spectrometry, and X-ray crystallography. Researchers should prioritize comparative spectral analysis with synthetic analogs (e.g., nanaomycin derivatives) to resolve stereochemical ambiguities .
Q. What preliminary evidence supports this compound's cytotoxic activity?
Initial studies reported IC₅₀ values of 1.7–1.8 µM against NB4 and HL-60 leukemia cell lines, with naquihexcin A (a structural analog) showing activity against adriamycin-resistant MCF-7 ADM breast cancer cells (IC₅₀ = 16.1 µM) . Methodologically, cytotoxicity assays should follow standardized protocols (e.g., MTT or SRB assays) with triplicate measurements and dose-response curves to validate reproducibility .
Q. How is this compound synthesized, and what are key intermediates?
Total synthesis involves regioselective epoxide ring-opening using sulfur nucleophiles, exemplified by the dimerization of nanaomycin derivatives (e.g., compound 21 ) via a phosphine oxide-mediated process . A one-pot reaction with 4-methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone in pyridine yields (+)-BE-52440A in 25% yield . Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield and enantiomeric purity.
Advanced Research Questions
Q. What methodological challenges arise in analyzing this compound's mechanism of action?
this compound’s cytotoxicity is hypothesized to involve DNA intercalation or redox cycling, but mechanistic studies require:
Q. How can structural modifications enhance this compound's bioactivity or reduce toxicity?
Structure-activity relationship (SAR) studies suggest that the unsaturated hexuronic acid moiety in naquihexcin A enhances anti-MCF-7 ADM activity . Methodological steps include:
Q. What contradictions exist in reported cytotoxicity data, and how can they be resolved?
Discrepancies in IC₅₀ values across studies (e.g., 1.7 µM vs. 16.1 µM) may stem from:
- Cell line heterogeneity (e.g., NB4 vs. MCF-7 ADM).
- Batch-to-batch variability in compound purity.
- Assay protocol differences (e.g., incubation time, serum concentration). Researchers should standardize cell culture conditions, validate compound purity via HPLC-MS, and cross-test analogs in shared cell panels .
Q. What experimental designs are optimal for scaling this compound production in microbial systems?
To enhance yield in Streptomyces fermentation:
- Media optimization : Test carbon/nitrogen sources (e.g., glycerol, ammonium sulfate) .
- Precursor feeding : Supply nanaomycin derivatives to bypass rate-limiting biosynthetic steps .
- Co-culture strategies : Co-cultivate with marine sponge symbionts to mimic natural production conditions .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal guidelines: report IC₅₀ values with 95% confidence intervals, provide full synthetic protocols for novel analogs, and include elemental analysis for new compounds .
- Reproducibility : Include negative controls in bioassays and publish raw spectral data in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for cytotoxicity testing and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
